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5-bromo-N-methoxypyridine-3-

carboxamide

CAS No.: 1137063-16-1

Cat. No.: B3214223

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5]
Secondary N-methoxy amides (

), also known as

-methyl hydroxamic acids, represent a unique structural class in drug design.[1] Unlike their
tertiary counterparts (Weinreb amides), they possess a labile proton on the nitrogen atom,
making them capable of hydrogen bond donation.

This structural difference fundamentally alters their IR spectral signature.[1] While often

confused with standard secondary amides (

), the presence of the electronegative oxygen atom on the nitrogen introduces a distinct

-effect, altering the dipole moment and bond force constants.
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Key Diagnostic Challenge: Distinguishing secondary N-methoxy amides from standard

secondary amides and hydroxamic acids using vibrational spectroscopy.

Mechanistic Basis of Spectral Shifts
To interpret the IR bands correctly, one must understand the electronic causality driving the

shifts:

Inductive Effect (-I): The methoxy group (

) on the nitrogen is strongly electron-withdrawing.[1] This pulls electron density away from
the nitrogen lone pair.[1]

Resonance Dampening: In a standard amide, the nitrogen lone pair donates into the

carbonyl (

), lowering the

bond order (and frequency). In N-methoxy amides, the competing electron withdrawal by the
oxygen reduces this donation.

Result: The

bond retains more double-bond character than in alkyl amides, typically shifting the Amide
I band to higher wavenumbers.

N-O Bond Signature: The

single bond introduces a vibrational mode not present in standard amides, appearing in the
fingerprint region.

Comparative Spectral Analysis
The following table synthesizes experimental data to differentiate secondary N-methoxy amides

from their structural analogs.

Table 1: Diagnostic IR Bands Comparison
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Feature

Sec. N-Methoxy

Amide (

-CONH-OMe)

Sec.[1] Alkyl

Amide (

-CONH-

)

Tert.[1] Weinreb

Amide (

-CON(Me)OMe)

Primary Amide (

-CONH

)

Stretch

3200–3350

cm⁻¹(Single,

often sharp)

3270–3330

cm⁻¹(Single,

medium)

Absent

3350 & 3180

cm⁻¹(Doublet:

asym/sym)

Amide I

1660–1695

cm⁻¹(Shifted

+10-20 cm⁻¹ vs

alkyl)

1640–1680

cm⁻¹(Strong,

broad)

1660–1675

cm⁻¹(Strong)
1650–1690 cm⁻¹

Amide II

1500–1550

cm⁻¹(Variable

intensity)

1510–1570

cm⁻¹(Strong)
Absent

1590–1650

cm⁻¹(Scissoring)

Stretch

950–1050

cm⁻¹(Diagnostic,

Medium-Strong)

Absent
~1000 cm⁻¹(C-N-

O stretch)
Absent

Methoxy
2810–2830

cm⁻¹(Weak, sh)
Absent 2815–2835 cm⁻¹ Absent

Note on Solvent Effects: In dilute solution (e.g.,

), the Amide I band for N-methoxy amides often appears near the top of the range

(~1690 cm⁻¹) due to the disruption of intermolecular hydrogen bonding.

Experimental Validation Protocol
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To unambiguously identify a secondary N-methoxy amide, rely on a Self-Validating Protocol

that combines spectral acquisition with chemical perturbation.[1]

Protocol: Differential Solvation Analysis
Objective: Distinguish intramolecular vs. intermolecular H-bonding and confirm the acidic N-H

proton.

Baseline Scan (Solid State/Neat):

Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).[1]

Expectation: Broad

~3200 cm⁻¹ (H-bonded), Amide I ~1660 cm⁻¹.[1]

Dilution Scan (10 mM in

):

Dissolve the compound in dry chloroform.

Expectation: The

band should sharpen significantly and shift to ~3350-3400 cm⁻¹ (free N-H).[1] The Amide I
band will shift to higher frequency (~1680-1690 cm⁻¹).[2]

Exchange (The Confirmation Step):

Shake the

solution with

. Separate and dry the organic layer.

Observation: The

band disappears.[1] A new

band appears at approx.[1]
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(calculated by

).[1]

Logic: If the band does not disappear, it is not an amide N-H (could be C-H overtone).

Structural Identification Workflow
The following diagram illustrates the logical decision tree for classifying an unknown amide

based on IR data.
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(R-CONR₂)

N-O Band Absent

Weinreb Amide
(R-CON(Me)OMe)
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Secondary Alkyl Amide
(R-CONHR)
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Sec. N-Methoxy Amide
(R-CONH-OMe)

Present (Strong)
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Figure 1: Logical decision tree for differentiating amide subclasses using IR spectral features.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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